Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate
Description
Methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate is a bicyclic heterocyclic compound featuring a seven-membered benzoannulene core fused with a partially saturated ring system. Its unique bicyclic framework distinguishes it from simpler monocyclic or fused heterocycles, offering distinct steric and electronic properties .
Properties
IUPAC Name |
methyl 2-oxo-3,4,5,6,7,8,9,9a-octahydro-1H-benzo[7]annulene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-16-12(15)13-7-4-2-3-5-10(13)9-11(14)6-8-13/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKNPEUNVZXMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCCCC1CC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other bicyclic heterocycles, particularly those containing fused aromatic or saturated rings. Below is a detailed analysis of its key differences and similarities with analogous molecules.
Structural and Functional Group Comparisons
Key Observations :
- Core Structure: The benzo[7]annulene system lacks the sulfur-containing thieno or pyrido rings seen in analogs , reducing electron-withdrawing effects and altering aromaticity.
- Substituents : The methyl ester group in the target compound is smaller than the ethyl ester in analogs, which could influence steric hindrance during synthetic reactions .
Key Observations :
Physical and Spectroscopic Properties
Key Observations :
- The higher melting point of 4e (225–227°C) compared to typical esters may arise from intermolecular hydrogen bonding involving the thioxo group .
- The target compound’s NMR spectrum would likely show signals for the methyl ester (δ ~3.6–3.8) and saturated hydrogens (δ 1.5–3.0), similar to 4e but without thioxo-related deshielding .
Research Implications and Gaps
While the provided literature focuses on benzothieno- and pyrido-pyrimidine analogs, direct data on the benzo[7]annulene derivative remain sparse. Future studies should prioritize:
Synthetic Optimization : Exploring one-pot methodologies for the target compound, leveraging lessons from 4e and 2a .
Property Analysis : Measuring melting points, solubility, and spectroscopic profiles to clarify structure-property relationships.
Theoretical Studies : Computational modeling to compare aromaticity and ring strain between benzo[7]annulene and fused heterocycles.
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-oxo-benzo[7]annulene derivatives, and what critical steps ensure high yield?
The synthesis typically involves multi-step methodologies, including cyclization to form the benzo[7]annulene core and subsequent functionalization. For example:
- Core Formation : Cycloaddition or annulation reactions under controlled conditions (e.g., reflux with catalysts like KCO or triethylamine) to construct the bicyclic framework .
- Functionalization : Introduction of the 2-oxo group via oxidation (e.g., using Jones reagent) and esterification with methyl groups via nucleophilic acyl substitution .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by monitoring reaction progress via TLC .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions and stereochemistry. For instance, the methyl ester group typically appears as a singlet at ~3.6 ppm in H NMR .
- X-ray Crystallography : Resolves absolute configuration and ring conformation. A study on a related benzoannulene derivative confirmed chair-like cyclohexane moieties and planar ester groups through crystallographic data .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Solvent Extraction : Use diethyl ether or dichloromethane to separate organic layers from aqueous byproducts, followed by drying with anhydrous MgSO .
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane resolves polar impurities .
- Recrystallization : Ethanol or methanol recrystallization enhances purity, particularly for crystalline intermediates .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the benzo[7]annulene core be addressed experimentally?
- Catalytic Control : Employ Lewis acids (e.g., BF·EtO) to direct electrophilic substitution at specific positions .
- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) to ensure selective oxidation or esterification .
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time to favor desired intermediates. For example, low temperatures may stabilize kinetic products .
Q. What mechanistic insights explain contradictions in reported reaction yields for similar benzoannulene derivatives?
- Side Reactions : Competing pathways (e.g., over-oxidation or ring-opening) can reduce yields. For example, prolonged reflux in acidic conditions may degrade the annulene core .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions with sensitive functional groups .
- Validation : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .
Q. What methodologies are recommended for evaluating the bioactivity of this compound in pharmacological contexts?
- In Vitro Assays : Screen for anticancer activity via MTT assays on cell lines (e.g., HeLa) or antimicrobial activity using broth microdilution .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing methyl ester with ethyl) to correlate structural changes with bioactivity .
- Molecular Docking : Predict binding affinity to target proteins (e.g., kinases) using computational tools like AutoDock .
Q. How should researchers resolve discrepancies between spectral data and computational predictions for this compound?
- Multi-Technique Validation : Cross-reference NMR, IR, and XRD data to confirm functional groups and stereochemistry .
- DFT Calculations : Compare experimental C NMR shifts with density functional theory (DFT)-predicted values to identify anomalies .
- Error Analysis : Assess instrument calibration (e.g., lock mass in MS) and sample purity (e.g., residual solvents in NMR) .
Methodological Tables
Q. Table 1. Key Parameters for Optimizing Benzo[7]annulene Synthesis
Q. Table 2. Comparative Bioactivity Assay Design
| Assay Type | Protocol Highlights | References |
|---|---|---|
| Anticancer (MTT) | 48-hr incubation, IC calculation | |
| Antimicrobial | MIC determination via microdilution | |
| Anti-inflammatory | COX-2 inhibition ELISA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
